[2-(Propan-2-yl)oxan-4-yl]methanol
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Overview
Description
[2-(Propan-2-yl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . . This compound is characterized by the presence of an oxane ring substituted with a propan-2-yl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propan-2-yl group: This step involves the alkylation of the oxane ring using propan-2-yl halides in the presence of a strong base.
Addition of the methanol group: The final step involves the reduction of an intermediate aldehyde or ketone to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to reduce intermediates.
Continuous flow reactors: To ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Propan-2-yl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Bases: Such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Aldehydes and ketones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: [2-(Propan-2-yl)oxan-4-yl]methanol is used as an intermediate in the synthesis of various complex organic molecules.
Biology
Biochemical studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine
Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of certain pharmaceutical compounds.
Industry
Material science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)oxan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- [2-(Propan-2-yl)oxan-4-yl]ethanol
- [2-(Propan-2-yl)oxan-4-yl]propane
- [2-(Propan-2-yl)oxan-4-yl]butane
Uniqueness
- Structural features : The presence of both the oxane ring and the methanol group makes [2-(Propan-2-yl)oxan-4-yl]methanol unique compared to its analogs.
- Reactivity : The compound exhibits distinct reactivity patterns due to the combination of functional groups.
Properties
IUPAC Name |
(2-propan-2-yloxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)9-5-8(6-10)3-4-11-9/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOJKZIRFDRORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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